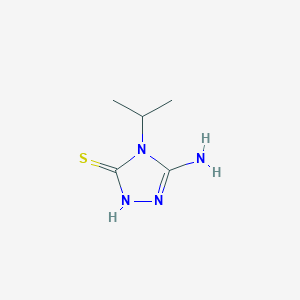

5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol is an organic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science . The 1,2,4-triazole ring is a significant pharmacophore in medicinal chemistry due to its ability to interact with various biological targets .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization . One common method involves the reaction of potassium salt dithiocarbazinate with hydrazine hydrate in water, which is then refluxed to yield the desired triazole compound . The reaction conditions often include heating and the use of solvents like ethanol or methanol .

Industrial Production Methods

Industrial production methods for 1,2,4-triazole derivatives often involve multi-step synthetic routes that are optimized for yield and purity . These methods may include the use of catalysts and controlled reaction environments to ensure the efficient production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Complexation: The compound can form coordination complexes with metal ions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and alkyl halides for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted triazole derivatives .

Wissenschaftliche Forschungsanwendungen

5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets through hydrogen bonding and coordination with metal ions . The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . This mechanism is particularly relevant in its antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar in structure but with a phenyl group instead of an isopropyl group.

4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: Contains a pyridyl group, which imparts different biological activities.

Uniqueness

5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol is unique due to its isopropyl group, which influences its solubility and reactivity compared to other triazole derivatives . This structural variation can lead to different biological activities and applications .

Biologische Aktivität

5-Amino-4-isopropyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound is characterized by its unique isopropyl group, which affects its solubility and reactivity compared to other triazole derivatives. The compound is primarily studied for its antimicrobial and antifungal properties, making it a potential candidate for pharmaceutical applications.

The molecular formula of this compound is C5H10N4S, with a molecular weight of 158.23 g/mol. Its structure includes an amino group and a thiol group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C5H10N4S |

| Molecular Weight | 158.23 g/mol |

| CAS Number | 88312-58-7 |

| IUPAC Name | 3-amino-4-propan-2-yl-1H-1,2,4-triazole-5-thione |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with varying degrees of sensitivity observed across different strains.

A study focused on the antimicrobial activity of triazole derivatives found that introducing alkyl substituents significantly enhanced the activity of compounds against S. aureus. The introduction of isopropyl groups notably increased the antimicrobial efficacy compared to other substituents .

The mechanism by which this compound exerts its biological effects primarily involves interaction with microbial enzymes and proteins. The thiol group can participate in redox reactions that disrupt cellular functions in pathogens. Additionally, the triazole moiety can inhibit the synthesis of ergosterol in fungi, leading to cell membrane disruption.

Study on Antimicrobial Efficacy

In a comparative study involving various triazole derivatives, this compound was evaluated alongside other compounds. The results indicated that this compound exhibited moderate to high activity against both gram-positive and gram-negative bacteria. Specifically:

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| 5-Amino-4-isopropyl-4H-triazole | High | Moderate |

| 5-(Furan-2-yl)-4-amino-triazoles | Moderate | Low |

This study highlighted the potential for further development of this compound as a therapeutic agent in treating bacterial infections .

Future Directions

The ongoing research into this compound suggests that modifications to its structure could enhance its biological activity further. Future studies should focus on:

- Structural Modifications : Investigating how different substituents affect antimicrobial potency.

- Mechanistic Studies : Elucidating the detailed biochemical pathways affected by this compound.

- In Vivo Studies : Assessing the efficacy and safety in animal models to pave the way for clinical trials.

Eigenschaften

IUPAC Name |

3-amino-4-propan-2-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4S/c1-3(2)9-4(6)7-8-5(9)10/h3H,1-2H3,(H2,6,7)(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYIMBZYHSJUPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NNC1=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355879 |

Source

|

| Record name | 5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88312-58-7 |

Source

|

| Record name | 5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.